molecular formula C12H17Cl2N3O B2473746 (2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride CAS No. 1353947-92-8

(2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride

Cat. No. B2473746
CAS RN: 1353947-92-8
M. Wt: 290.19
InChI Key: AOOMJFMXPBNTOT-UHFFFAOYSA-N
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Description

“(2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride” is a chemical compound with the molecular formula C12H17Cl2N3O and a molecular weight of 290.19 . It is stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a piperidine ring via a methanone group . The piperidine ring also has a methylamino group attached to it .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.19 and is stored in an inert atmosphere at 2-8°C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

  • Synthesis and Characterization : A study by Zheng Rui (2010) focused on synthesizing a similar compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a yield of 62.4% (Zheng Rui, 2010).

  • Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including 2-[N-(substituted benzothiazolyl) amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones, to study their antimicrobial activities, which showed variable and modest effects (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).

  • Crystal Structure Analysis : Revathi et al. (2015) reported the crystal structure of a compound with a similar piperidine structure, providing insights into the molecular arrangement and potential for developing related compounds (B. Revathi et al., 2015).

  • Molecular Interaction Studies : Shim et al. (2002) explored the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, providing insights into receptor-ligand interactions relevant to compounds with a piperidin-1-yl group (J. Shim et al., 2002).

  • Thermal and Optical Studies : Karthik et al. (2021) conducted thermal, optical, etching, and structural studies on a similar compound, providing essential data for understanding the physical properties of these types of compounds (C. S. Karthik et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is LOXL2 . LOXL2, or Lysyl Oxidase-Like 2, is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix. By inhibiting LOXL2, the compound can potentially affect the structural integrity of tissues and influence various biological processes.

Mode of Action

The compound acts as a selective inhibitor of LOXL2 . It binds to the active site of the enzyme, preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin. This inhibition disrupts the crosslinking process, leading to changes in the extracellular matrix.

properties

IUPAC Name

(2-chloropyridin-3-yl)-[4-(methylamino)piperidin-1-yl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O.ClH/c1-14-9-4-7-16(8-5-9)12(17)10-3-2-6-15-11(10)13;/h2-3,6,9,14H,4-5,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOMJFMXPBNTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride

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